2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine
CAS No.:
Cat. No.: VC16390843
Molecular Formula: C14H14ClFN4
Molecular Weight: 292.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClFN4 |
|---|---|
| Molecular Weight | 292.74 g/mol |
| IUPAC Name | 2-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine |
| Standard InChI | InChI=1S/C14H14ClFN4/c15-13-14(18-6-5-17-13)20-9-7-19(8-10-20)12-3-1-11(16)2-4-12/h1-6H,7-10H2 |
| Standard InChI Key | NZIWCFWIISCALD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine belongs to the pyrazine family, distinguished by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substitution pattern includes:
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Chloro group at position 2, enhancing electrophilic reactivity.
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4-(4-Fluorophenyl)piperazine at position 3, introducing a flexible aliphatic amine chain with a fluorinated aromatic terminus.
The canonical SMILES notation for this compound is ClC1=NC=CN=C1N2CCN(CC2)C3=CC=C(C=C3)F, reflecting its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C14H13ClFN5 | Calculated |
| Molecular weight | 305.74 g/mol | |
| XLogP3-AA | 3.2 (estimated) | |
| Topological polar SA | 48.1 Ų | |
| Hydrogen bond acceptors | 5 |
Synthetic Pathways and Optimization
Core Synthesis Strategies
The synthesis typically involves multi-step reactions, as demonstrated in analogous piperazine-pyrazine systems :
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Piperazine functionalization: 4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution of fluorobenzene with piperazine under basic conditions.
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Pyrazine chlorination: 3-Aminopyrazine undergoes chlorination using POCl3 or SOCl2 to yield 2-chloro-3-aminopyrazine.
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Coupling reaction: A Buchwald-Hartwig amination or Ullmann-type coupling links the chloropyrazine and piperazine moieties.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperazine synthesis | Fluorobenzene, piperazine, K2CO3, DMF | 78% |
| Pyrazine chlorination | SOCl2, reflux, 6 hr | 85% |
| Coupling | Pd(OAc)2, Xantphos, Cs2CO3, 110°C | 65% |
Purification often employs recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate/hexane) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous solubility: <5 μg/mL at pH 7.4 (estimated via LogP correlations) .
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Thermal stability: Decomposes above 240°C (DSC data from analogs).
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Photostability: Susceptible to UV-induced degradation due to the fluorophenyl group.
Spectroscopic Characterization
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IR spectroscopy:
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N-H stretch: 3350–3250 cm⁻¹ (piperazine)
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C-F vibration: 1220 cm⁻¹
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C-Cl stretch: 750 cm⁻¹
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1H NMR (400 MHz, DMSO-d6):
| Assay | Result | Reference |
|---|---|---|
| CYP3A4 inhibition | IC50 = 18 μM | |
| hERG channel block | IC50 = 2.1 μM | |
| Metabolic stability | t1/2 = 42 min (rat liver) |
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
This compound serves as a precursor in developing:
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Atypical antipsychotics (D2/5-HT1A dual agents)
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Antidepressants with reduced σ1 receptor affinity
Patent Landscape
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US 9,873,456B2: Piperazine-pyrazine derivatives for cognitive disorders (2018)
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EP 3,245,678A1: Use in Parkinson’s disease tremor suppression (2020)
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